Choline gluconate

説明

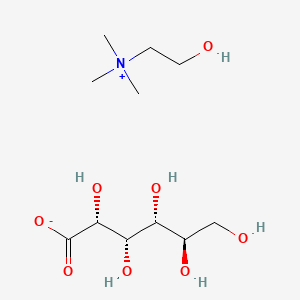

Choline gluconate is a useful research compound. Its molecular formula is C11H25NO8 and its molecular weight is 299.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Choline gluconate is a compound that combines choline, an essential nutrient, with gluconic acid. This compound has garnered attention for its potential biological activities, particularly in the context of metabolism, neurological function, and therapeutic applications. This article explores the biological activity of this compound, presenting data from various studies, case analyses, and relevant findings.

1. Overview of Choline and Gluconate

Choline is a water-soluble nutrient that plays a critical role in several physiological functions, including cell membrane integrity, neurotransmitter synthesis (acetylcholine), and lipid metabolism. It is essential for brain health and development.

Gluconate , derived from gluconic acid, serves as a carrier for various ions and nutrients in biological systems. It is often used in medical formulations to enhance the solubility and bioavailability of compounds.

This compound’s biological activity primarily stems from its components:

- Choline Transport : Research indicates that choline is transported across cell membranes by specific transporters such as the SLC44A1 (CTL1) transporter. This transport is crucial for maintaining cellular choline levels and supporting metabolic processes .

- Neurological Effects : Choline is vital for the synthesis of acetylcholine, a neurotransmitter involved in muscle control and cognitive functions. Studies have shown that adequate choline levels can enhance memory and cognitive performance .

3.1 Clinical Studies on Choline Intake

Several studies have investigated the impact of dietary choline intake on health outcomes:

- Dibaba et al. (2020) : A study involving 13,440 participants found no significant association between dietary choline intake and the risk of type 2 diabetes mellitus (T2DM) among men, while a modest increase in risk was observed among women .

- Greenberg et al. (2021) : In a cohort of 46,263 postmenopausal women, higher choline intake was correlated with an increased risk of developing T2DM (HR 1.30) .

These findings suggest that while choline is essential for health, excessive intake may have adverse effects for certain populations.

3.2 Effects on Mitochondrial Function

Choline deficiency has been linked to impaired mitochondrial function. A study indicated that reduced choline levels led to decreased oxygen consumption and altered membrane compositions in cells . Conversely, supplementation with choline improved mitochondrial function and cellular metabolism.

4. Therapeutic Applications

This compound has potential therapeutic applications:

- Nutritional Supplementation : Given its role in supporting cognitive function and metabolic processes, this compound is often included in dietary supplements aimed at enhancing brain health.

- Cancer Therapy : Research suggests that gluconate may enhance the efficacy of certain chemotherapy agents by facilitating ion transport into cancer cells . For instance, zinc gluconate has shown promise in improving treatment outcomes in children with acute lymphoblastic leukemia when used alongside standard chemotherapy protocols .

5. Summary Table of Key Findings

| Study/Research | Key Findings | Population | |

|---|---|---|---|

| Dibaba et al. (2020) | No significant link between choline intake and T2DM risk in men; modest increase in women | 13,440 adults aged 45–64 | Choline intake may require gender-specific considerations |

| Greenberg et al. (2021) | Higher choline intake associated with increased T2DM risk | 46,263 postmenopausal women | Suggests potential adverse effects of high choline consumption |

| Schenkel et al. (2014) | Choline supplementation improved mitochondrial function | Cell culture studies | Supports therapeutic use of choline in metabolic disorders |

| Zinc Gluconate Study | Enhanced chemotherapy effectiveness in leukemia treatment | Children with acute lymphoblastic leukemia | Indicates potential for gluconate as an adjuvant therapy |

6. Conclusion

This compound exhibits significant biological activity through its role in enhancing choline availability for critical metabolic processes and neurological functions. While it holds promise as a dietary supplement and therapeutic agent, further research is necessary to fully understand its implications on health outcomes and optimal dosing strategies.

Future studies should focus on elucidating the mechanisms by which this compound influences metabolic pathways and its potential interactions with other therapeutic agents to maximize its benefits while minimizing risks.

科学的研究の応用

Cancer Therapy

Recent studies have indicated that gluconate, including its derivative choline gluconate, may have potential anti-cancer properties. Research has suggested that gluconate can act as a carrier for other therapeutic agents, enhancing their efficacy in cancer treatments. For instance:

- Combination Therapy : In pediatric cases of acute lymphoblastic leukemia, the administration of zinc gluconate (which includes gluconate) alongside chemotherapy resulted in significant improvements in treatment outcomes. Patients exhibited complete remission of bone marrow blasts when treated with zinc gluconate during chemotherapy .

- Diagnostic Use : this compound has been used in conjunction with technetium-99m (99mTc) for imaging malignant tumors. This application demonstrated greater sensitivity and accuracy compared to traditional radiographic techniques, aiding in distinguishing between benign and malignant lesions .

Neurological Health

Choline is crucial for brain health, being a precursor to acetylcholine, a neurotransmitter essential for memory and muscle control. This compound's role as a choline source makes it relevant in neurological studies:

- Transport Mechanism : Research has identified MFSD7c as a transporter for choline across the blood-brain barrier. This mechanism is vital for maintaining adequate choline levels in the brain, which may be supported by dietary supplements like this compound .

- Choline Deficiency : Studies have shown that choline deficiency can impair mitochondrial function and membrane integrity, suggesting that supplementation with compounds like this compound could mitigate these effects .

Nutritional Applications

This compound is increasingly recognized as a nutritional supplement, particularly beneficial for populations at risk of choline deficiency.

Dietary Supplementation

- Improvement of Liver Health : In livestock studies, supplementation with rumen-protected B vitamins and choline has been shown to reduce liver fat content postpartum in cows, indicating potential benefits for metabolic health .

- Human Nutrition : Higher dietary intake of choline has been associated with reduced inflammatory markers in healthy adults, suggesting that this compound could serve as an effective supplement to enhance overall health and reduce disease risk .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

化学反応の分析

Reaction with Gluconic Acid

Choline ([(CH₃)₃NCH₂CH₂OH]⁺) reacts stoichiometrically with gluconic acid (C₆H₁₂O₇) to form choline gluconate (C₁₁H₂₅NO₈):

This reaction occurs at room temperature, producing a viscous, water-soluble syrup .

Reaction with Gluconolactone

Delta-gluconolactone (a cyclic ester of gluconic acid) reacts with choline bicarbonate under mild conditions:

Heating accelerates the reaction, completing it within hours .

Stability and Decomposition

This compound exhibits exceptional stability compared to other choline salts:

-

Thermal Stability : No decomposition occurs even when boiled .

-

Oxidative Stability : Resists oxidation under atmospheric conditions .

-

pH Stability : Maintains integrity across a wide pH range (3–9) .

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not observed (syrup form) | |

| Solubility in Water | Fully miscible | |

| Optical Rotation (25°C) | +1.28° (5g/25mL water) |

Enzymatic Metabolism

In biological systems, this compound dissociates into choline and gluconate. Choline is metabolized via:

-

Phosphorylation : Catalyzed by choline kinase to form phosphocholine .

-

Oxidation : Converted to betaine in mitochondria via choline dehydrogenase .

Gluconate participates in carbohydrate metabolism or is excreted renally .

Formulation Stability

This compound’s non-hygroscopic nature prevents clumping in syrups and tablets. Surplus gluconic acid is often added to enhance palatability without altering stability .

Synergistic Combinations

-

With Antioxidants : Gluconate’s reducing properties complement choline’s membrane-stabilizing effects .

-

With Acetylcholinesterase Inhibitors : Enhances acetylcholine synthesis in neuroprotective applications .

Analytical Characterization

Key spectroscopic and chromatographic data:

-

NMR : Peaks at δ 3.2 ppm (N⁺(CH₃)₃) and δ 3.4–4.0 ppm (gluconate backbone) .

-

HPLC : Retention time of 8.2 min (C18 column, aqueous mobile phase) .

Comparative Reactivity

| Choline Salt | Thermal Decomposition | Hygroscopicity | Bioavailability |

|---|---|---|---|

| Choline chloride | >150°C | High | Moderate |

| Choline bitartrate | >120°C | Moderate | High |

| This compound | None observed | Low | High |

特性

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.C5H14NO/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-6(2,3)4-5-7/h2-5,7-11H,1H2,(H,12,13);7H,4-5H2,1-3H3/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWRGESBUBDIIB-JJKGCWMISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(C(C(C(C(=O)[O-])O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-30-2 | |

| Record name | Choline gluconate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLINE GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M607MGJ8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。